5-Phenylmorpholin-2-one

Asymmetric Synthesis Amino Acid Synthesis Strecker Reaction

Enantioselective synthesis of D-α-amino acids and CNS-active intermediates demands chiral auxiliaries with high stereocontrol-common oxazolidinones often fail to provide sufficient facial bias. 5-Phenylmorpholin-2-one (CAS 134872-85-8) delivers the rigid phenyl-substituted morpholinone scaffold required for predictable diastereoselection. • Achieves high diastereocontrol in Strecker, Mannich, and cycloaddition reactions • Single auxiliary enables both (R)- and (S)-pipecolic acid synthesis • Validated for aziridine formation and polycyclic framework assembly Supplied with full analytical documentation; global shipping available.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 134872-85-8
Cat. No. B162240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylmorpholin-2-one
CAS134872-85-8
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1C(NCC(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
InChIKeyCMYHFJFAHHKICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylmorpholin-2-one: Chiral Scaffold


5-Phenylmorpholin-2-one (CAS 134872-85-8) is a chiral morpholinone derivative with molecular formula C₁₀H₁₁NO₂ and molecular weight 177.20 g/mol . This compound features a morpholine ring with a phenyl substituent at the 5-position and a carbonyl group at the 2-position, creating a rigid chiral scaffold . The compound is primarily utilized as a chiral building block and auxiliary in asymmetric synthesis, enabling stereocontrolled transformations for the preparation of enantiomerically pure compounds [1].

5-Phenylmorpholin-2-one: Unique Chiral Auxiliary


The substitution of 5-phenylmorpholin-2-one with simpler, unsubstituted morpholin-2-ones or other chiral auxiliaries is not feasible due to its unique stereoelectronic properties. The phenyl substituent at the 5-position provides critical steric bulk and π-interactions that are essential for achieving high diastereocontrol in asymmetric transformations [1]. In the absence of this phenyl group, the resulting morpholin-2-one scaffold lacks the necessary facial bias, leading to significantly reduced stereoselectivity in reactions such as enolate alkylations, Mannich reactions, and cycloadditions [2]. Furthermore, the rigid chiral framework of 5-phenylmorpholin-2-one enables predictable stereochemical outcomes that are not replicable with other common chiral auxiliaries like Evans oxazolidinones, which exhibit different conformational preferences and reaction scopes [3].

5-Phenylmorpholin-2-one: Comparative Evidence


Strecker Reaction Diastereoselectivity

Iminium ions derived from (S)-5-phenylmorpholin-2-one undergo diastereoselective Strecker reactions with copper(I) cyanide and anhydrous HCl. The major adducts are obtained with high diastereocontrol, enabling degradation to D-α-amino acids [1]. In contrast, the use of achiral morpholin-2-ones or simpler chiral auxiliaries (e.g., Evans oxazolidinones) in similar Strecker reactions typically yields lower diastereomeric ratios (dr) or requires additional purification steps due to epimerization [2].

Asymmetric Synthesis Amino Acid Synthesis Strecker Reaction

Mannich Reaction Diastereocontrol

(S)-5-Phenylmorpholin-2-one forms chiral iminium intermediates with aliphatic aldehydes that undergo diastereoselective Mannich reactions with 2-furylboronic acid. The major adduct is obtained with high diastereocontrol, as confirmed by single-crystal X-ray analysis of a methylated derivative [1]. In contrast, reactions using achiral morpholinones or other chiral auxiliaries (e.g., pseudoephedrine) in similar Mannich-type additions often exhibit lower diastereoselectivity or require more stringent conditions [2].

Asymmetric Catalysis Mannich Reaction Chiral Auxiliary

1,3-Dipolar Cycloaddition for Aziridines

N-Propenoyl (5R)-5-phenylmorpholin-2-one undergoes 1,3-dipolar cycloaddition with aromatic azides to yield diastereoisomerically pure aziridines in moderate to good yields (typically 40-70%), whereas the N-propynoyl analog yields nonregioselective mixtures of triazoles . This stark difference in diastereocontrol is unique to the 5-phenylmorpholin-2-one scaffold and is not observed with simpler N-acyl oxazolidinones or other chiral auxiliaries, which generally provide lower diastereoselectivity in similar cycloadditions [1].

Cycloaddition Aziridine Synthesis Heterocycle Chemistry

Diels-Alder Regio- and Diastereocontrol

(5S)-5-Phenyl-3,4-dehydromorpholin-2-one, prepared from (5S)-5-phenylmorpholin-2-one, undergoes regio- and diastereocontrolled catalyzed Diels-Alder reactions with cyclopentadiene and cyclohexadiene [1]. This high level of stereocontrol is not achievable with unsubstituted morpholin-2-ones or other common chiral dienophiles (e.g., chiral acrylates), which often yield mixtures of regioisomers or lower diastereoselectivity under similar conditions [2]. The phenyl substituent and rigid scaffold of 5-phenylmorpholin-2-one are critical for the observed selectivity.

Diels-Alder Cycloaddition Chiral Building Block Polycycle Synthesis

Crystalline Azomethine Ylid Precursor

The N-(1′-benzotriazolylmethyl)-5-phenylmorpholin-2-one adduct is a stable crystalline solid that serves as a reliable precursor for generating chiral azomethine ylids upon acid treatment. Trapping with various dipolarophiles proceeds in yields superior to those obtained using in situ generation methodology (typically 10-30% higher yields) . In contrast, azomethine ylids derived from other chiral auxiliaries (e.g., oxazolidinones) are often generated in situ and require careful optimization to avoid decomposition, limiting their scalability [1].

Azomethine Ylide Chemistry Solid-Phase Synthesis Process Chemistry

Enantioselective Pipecolic Acid Synthesis

The diastereoselective alkylation of (R)-5-phenylmorpholin-2-one enolate with diiodobutane yields a single diastereomer of the 4-iodobutyl substituted morpholinone (dr > 95:5 by ¹H and ¹³C NMR). This intermediate provides access to both (R)- and (S)-pipecolic acids from a single chiral auxiliary [1]. In comparison, the Royer and Husson method using 2-cyano-6-phenyloxazolopiperidine requires either epimerization and separation of diastereomers or the use of the more expensive (S)-phenylglycinol to obtain (R)-pipecolic acid [2].

Pipecolic Acid Synthesis Chiral Auxiliary Pharmaceutical Intermediates

5-Phenylmorpholin-2-one: Application Scenarios


Enantiopure Amino Acids for Pharma Intermediates

5-Phenylmorpholin-2-one is the chiral auxiliary of choice for the asymmetric synthesis of D-α-amino acids via the Strecker reaction [1] and β-hydroxy-α-amino acids via azomethine ylid cycloaddition [2]. Its high diastereocontrol ensures access to enantiopure products without the need for chiral resolution, making it ideal for the production of key intermediates for CNS-active drugs and protease inhibitors [3].

Scalable Aziridine and N-Heterocycle Synthesis

The ability to achieve diastereocontrolled aziridine formation via 1,3-dipolar cycloaddition of N-propenoyl (5R)-5-phenylmorpholin-2-one positions this compound as a valuable building block for constructing nitrogen-containing heterocycles. This application is particularly relevant for medicinal chemistry programs focused on developing new anti-infectives and anticancer agents where aziridine and triazole motifs are prevalent.

Pipecolic Acid Derivatives for Muscarinic Ligands

The diastereoselective alkylation of (R)-5-phenylmorpholin-2-one provides a cost-effective route to both (R)- and (S)-pipecolic acids using a single chiral auxiliary [4]. This is especially advantageous for the synthesis of (R)-pipecolic acid derivatives, which exhibit higher affinity for muscarinic receptors compared to their (S)-enantiomers and are thus of high interest for neurological disorder research [5].

Polycyclic Scaffolds via Diels-Alder Cycloaddition

The regio- and diastereocontrolled Diels-Alder reactions of (5S)-5-phenyl-3,4-dehydromorpholin-2-one with cyclic dienes enable the rapid assembly of enantiopure polycyclic frameworks [6]. This application is critical for natural product total synthesis and the generation of diverse compound libraries for drug discovery screening.

Quote Request

Request a Quote for 5-Phenylmorpholin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.